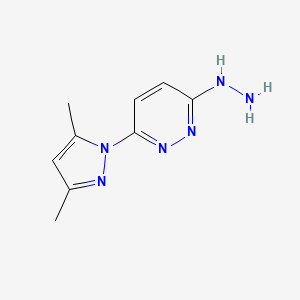

3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone

Descripción general

Descripción

Synthesis Analysis

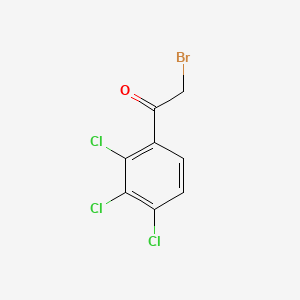

The synthesis of this compound involves a targeted approach based on the corresponding 2- { [6- (3,5-dimethyl-1 H -pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed. Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired compound .

Chemical Reactions Analysis

The reaction of hydrazide A with formic acid gave rise to the corresponding carboxylic acid 5. 6- (3,5-Dimethyl-1 H -pyrazol-1-yl)pyridazine-3-thiol 6 was formed instead of the expected azide in the reaction of hydrazide A with an aqueous solution of NaNO2 in glacial acetic acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Synthesis

The presence of both pyrazole and pyridazine rings in this compound suggests potential applications in medicinal chemistry. These heterocyclic structures are often found in pharmacologically active molecules. The compound could serve as a scaffold for the development of new drugs, particularly due to its ability to engage in hydrogen bonding and form complexes with metal ions .

Propiedades

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-6-5-7(2)15(14-6)9-4-3-8(11-10)12-13-9/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKOSYTSUNMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220872 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

CAS RN |

70589-04-7 | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)